molecular formula C20H14N4O3S B2773428 N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide CAS No. 886902-02-9

N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2773428
CAS RN: 886902-02-9
M. Wt: 390.42
InChI Key: UZNWDLUWTNNJLS-UHFFFAOYSA-N
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Description

“N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide” is a chemical compound with a complex structure. It is characterized by the presence of a benzothiazole ring, a nitro group, and a pyridin-2-ylmethyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The yield of the synthesis process was reported to be 86% .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. The crystal structure of a similar compound, (E)-1-(benzo[d]thiazol-2-yl)-N-(4,5-dihydropyren-2-yl)methanimine, has been reported . The structure was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of several functional groups. Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by its complex structure. The compound has a melting point of >350°C . The crystal structure parameters are: a = 18.443 (2)Å, b = 4.0161 (6)Å, c = 23.396 (4)Å, β = 99.246 (6)°, V = 1710.4 (4)Å .

Scientific Research Applications

Optical Materials and Sensors

The compound’s unique structure, incorporating both benzothiazole and pyridine moieties, makes it a promising candidate for optical materials. Researchers have explored its fluorescence properties, which could be harnessed for sensors, imaging, and optoelectronic devices. Further investigations into its photophysical behavior and potential applications in fluorescence-based assays are warranted .

Antibacterial Activity

Studies have evaluated the antibacterial potential of related compounds. While not specifically focusing on our compound, similar 2,4-disubstituted thiazoles have demonstrated antimicrobial effects. Investigating the antibacterial properties of our compound against specific bacterial strains (such as Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa) would be valuable .

Quantitative Structure-Activity Relationship (QSAR) Modeling

Utilizing QSAR methodology, researchers can establish correlations between physicochemical properties and biological activity. By analyzing the compound’s structural features and predicting its bioactivity, we can gain insights into potential drug-like properties and optimize its design for specific targets .

Multitargeted Bioactive Molecules

Exploring the compound’s multitargeted effects could lead to novel therapeutic applications. Researchers have synthesized related derivatives with promising bioactivity profiles. Investigating their effects on various cellular pathways (e.g., enzyme inhibition, receptor binding) may reveal new leads for drug development .

Crystal Engineering and Supramolecular Chemistry

The compound’s crystal structure and supramolecular interactions are fascinating. Notably, it forms hydrogen bonds and π-π interactions in its crystal lattice. Understanding these interactions can guide the design of new materials with tailored properties, such as improved solubility or stability .

Materials Science and Solid-State Properties

Considering its crystalline form, researchers can explore its mechanical, thermal, and electronic properties. Investigating its lattice energies, thermal stability, and phase transitions could inform potential applications in materials science, including organic electronics or molecular switches .

Future Directions

Future research could focus on further exploring the synthesis, characterization, and potential applications of this compound. There is also scope for investigating the antibacterial activity of this compound in conjunction with cell-penetrating peptides .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3S/c25-19(14-8-10-16(11-9-14)24(26)27)23(13-15-5-3-4-12-21-15)20-22-17-6-1-2-7-18(17)28-20/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNWDLUWTNNJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide

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